Sulfluramide

Vue d'ensemble

Description

- Il est principalement utilisé comme insecticide .

- La production annuelle a augmenté d'environ 30 tonnes en 2003 à 60 tonnes en 2013 .

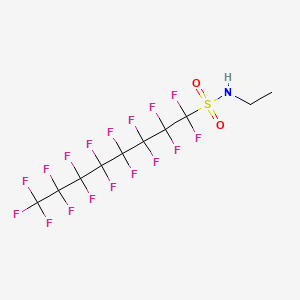

Sulfluramide: (N-Ethylperfluorooctylsulfonamide) appartient au groupe des amides d'acide sulfonique et des substances perfluoroalkylées et polyfluoroalkylées (PFAS).

Applications De Recherche Scientifique

Chemistry: Sulfluramid’s unique structure makes it valuable for studying fluorinated compounds and their reactivity.

Biology: Research may explore its effects on organisms and ecosystems due to its widespread use.

Medicine: While not directly used in medicine, understanding its metabolism and potential health effects is relevant.

Industry: Sulfluramid’s insecticidal properties contribute to pest control in agriculture and other sectors.

Mécanisme D'action

Target of Action

Sulfluramid, also known as N-Ethylperfluorooctylsulfonamide (N-EtFOSA), is a chemical compound from the group of sulfonic acid amides and per- and polyfluoroalkyl substances (PFASs) that is effective as an insecticide . The primary targets of Sulfluramid are insects such as ants, termites, and cockroaches .

Mode of Action

Sulfluramid acts as an uncoupler of oxidative phosphorylation via disruption of the proton gradient . This disruption leads to a decrease in ATP production, which is essential for the survival of the target organisms. The decrease in ATP production results in the death of the target organisms .

Biochemical Pathways

Sulfluramid is predominantly biotransformed to perfluorooctanesulfonic acid (PFOS), but partly also to perfluorooctanoic acid (PFOA) . These transformations occur through various biochemical pathways, which are yet to be fully understood . The biotransformation of Sulfluramid to PFOS is a significant part of its action mechanism .

Pharmacokinetics

The absorption, distribution, and elimination of Sulfluramid and its major metabolite, perfluorooctane sulfonamide (DESFA), have been studied to assess the effect of dosage vehicle on their pharmacokinetics . It has been found that Sulfluramid has a low aqueous solubility, is quite volatile, and is non-mobile . It is known to be resistant to microbial degradation and photolysis . There is some concern regarding its potential for bioaccumulation .

Result of Action

The result of Sulfluramid’s action is the death of the target organisms. This is achieved through the disruption of the proton gradient, leading to a decrease in ATP production, which is essential for the survival of the target organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfluramid. It is known to be resistant to microbial degradation and photolysis, which means it can remain active in the environment for a long time . Its low aqueous solubility and volatility can affect its distribution in the environment .

Analyse Biochimique

Cellular Effects

The cellular effects of Sulfluramid are primarily related to its insecticidal properties. It affects various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Sulfluramid’s action involves its transformation into perfluorooctanesulfonic acid (PFOS) and partly to perfluorooctanoic acid (PFOA) . These compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Sulfluramid is involved in metabolic pathways that lead to the formation of PFOS and PFOA . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

- La voie de synthèse du sulfluramide implique la réaction de la N-éthylamine avec le fluorure de perfluorooctanesulfonyle.

- Les méthodes de production industrielle emploient généralement cette voie de synthèse dans des conditions contrôlées.

Analyse Des Réactions Chimiques

- Le sulfluramide peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les acides forts, les bases et les agents oxydants.

- Les principaux produits formés dépendent des conditions de réaction spécifiques.

Applications de la recherche scientifique

Chimie: La structure unique du this compound le rend précieux pour l'étude des composés fluorés et de leur réactivité.

Biologie: La recherche peut explorer ses effets sur les organismes et les écosystèmes en raison de son utilisation généralisée.

Médecine: Bien qu'il ne soit pas utilisé directement en médecine, la compréhension de son métabolisme et de ses effets potentiels sur la santé est pertinente.

Industrie: Les propriétés insecticides du this compound contribuent à la lutte antiparasitaire en agriculture et dans d'autres secteurs.

Mécanisme d'action

- Les effets insecticides du this compound impliquent probablement une perturbation des systèmes nerveux des insectes.

- Les cibles moléculaires et les voies sont encore en cours d'investigation.

Comparaison Avec Des Composés Similaires

- Le sulfluramide est unique en raison de sa structure perfluorée.

- Les composés similaires comprennent d'autres PFAS comme l'acide perfluorooctanesulfonique (PFOS) et l'acide perfluorooctanoïque (PFOA).

Propriétés

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEKAJIANROZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHC2H5, C10H6F17NO2S | |

| Record name | EtFOSA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032646 | |

| Record name | N-Ethylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Sulfluramid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water at 25 °C, Solubility in dichloromethane 18.6, hexane 1.4, methanol 833 (all in g/L) | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000043 [mmHg], 0.057 mPa (4.28X10-7 mm Hg) at 25 °C | |

| Record name | Sulfluramid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Brown crystals | |

CAS No. |

4151-50-2 | |

| Record name | Volcano | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfluramid [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylheptadecafluorooctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFLURAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPX089YR0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96 °C, MP: 87-93 °C /Technical/ | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

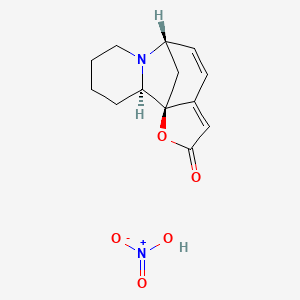

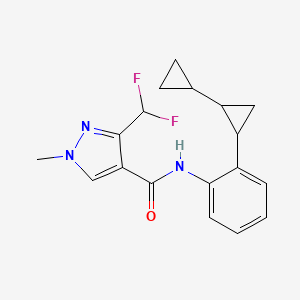

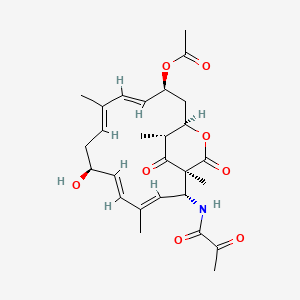

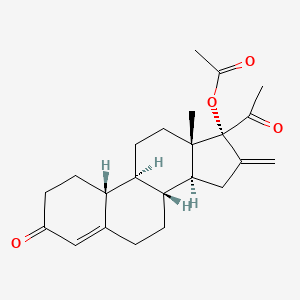

Feasible Synthetic Routes

Q1: How does sulfluramid work as an insecticide?

A1: While the precise mechanism of action remains unclear, research suggests that sulfluramid acts as a slow-acting metabolic poison. [, , , ] This means it disrupts essential physiological processes within the insect's body, eventually leading to death.

Q2: Are there any observed sublethal effects of sulfluramid on insects?

A2: Yes, studies on German cockroaches (Blattella germanica) show that sulfluramid can impact reproduction. It can increase oothecae dropping, decrease oothecal hatch rates, and prolong the time required for oothecae to hatch. []

Q3: How does the delayed toxicity of sulfluramid benefit pest control?

A3: The delayed action allows foragers to consume the bait and transfer it to other colony members through trophallaxis (food sharing) before succumbing to the insecticide. [, , ] This enhances colony-wide control, making it particularly effective against social insects like ants and termites.

Q4: What is the chemical structure of sulfluramid?

A4: Sulfluramid is a fluorinated sulfonamide with the chemical name N-ethyl perfluorooctane sulfonamide. []

Q5: What is the molecular formula and weight of sulfluramid?

A5: The molecular formula of sulfluramid is C8H6F17NO2S, and its molecular weight is 499.2 g/mol. []

Q6: Is sulfluramid volatile? How does this affect its use in baits?

A6: Yes, sulfluramid exhibits volatility, which can lead to loss of the active ingredient during bait manufacturing. [] Encapsulation techniques using beta-cyclodextrin have shown promise in reducing volatility and improving thermal stability. []

Q7: Does sulfluramid have any known catalytic properties or applications?

A7: Based on the available research, sulfluramid is primarily studied for its insecticidal properties, and there is no evidence of its use as a catalyst.

Q8: Have there been any computational studies on sulfluramid?

A8: While the provided research papers do not detail specific computational studies, quantitative structure-activity relationship (QSAR) models could be developed to predict the insecticidal activity of sulfluramid and its analogs. These models could guide the design of novel, more effective, and environmentally friendly insecticides.

Q9: What are some formulation strategies to improve sulfluramid's efficacy?

A10: Researchers are exploring techniques like encapsulation with beta-cyclodextrin to reduce volatility and enhance the stability of sulfluramid in bait formulations. [] This could potentially improve its efficacy and reduce the required dosage.

Q10: What are the regulatory concerns surrounding sulfluramid?

A11: Sulfluramid's precursor, N-ethyl perfluorooctane sulfonamide (EtFOSA), is a concern as it can degrade into perfluorooctanesulfonate (PFOS). [] PFOS is a persistent organic pollutant listed in the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and toxicity. []

Q11: How is sulfluramid distributed in the body of an exposed organism?

A13: In rats, sulfluramid and its metabolites tend to accumulate in tissues with high lipid content, such as the liver, kidneys, and adrenals. [, ] Interestingly, female rats exhibited higher concentrations in their kidneys, gonads, and adrenals compared to males. []

Q12: Which insect species are most susceptible to sulfluramid?

A14: Sulfluramid demonstrates effectiveness against various insect species, including German cockroaches (Blattella germanica), Pharaoh's ants (Monomoriutn pharaonis), and several termite species. [, , ] Its efficacy varies depending on the target species and the formulation used.

Q13: Is there evidence of resistance to sulfluramid in insect populations?

A16: Yes, studies on German cockroaches have reported varying levels of resistance to sulfluramid in field-collected populations. [, ] This highlights the importance of monitoring resistance development and implementing resistance management strategies to ensure the long-term efficacy of sulfluramid-based insecticides.

Q14: What are the potential toxicological effects of sulfluramid on non-target organisms?

A17: Sulfluramid's potential toxicity to non-target organisms, including mammals and birds, is a significant concern. Studies on mice revealed that exposure to sulfluramid could suppress humoral immunity, particularly the production of immunoglobulin M (IgM). [] This immunosuppressive effect raises concerns about the potential for increased susceptibility to infections and diseases in exposed organisms. Furthermore, the persistence and bioaccumulation potential of its degradation product, PFOS, pose significant risks to ecosystems and human health. [, ]

Q15: What is the environmental fate of sulfluramid?

A18: Sulfluramid can degrade in the environment, forming transformation products like perfluorooctane sulfonamide (FOSA) and PFOS, which are more mobile and can leach into surface waters. [, , ] This raises concerns about their potential accumulation in aquatic ecosystems and subsequent impacts on aquatic organisms.

Q16: Does the application of Sulfluramid baits lead to PFOS contamination?

A19: Yes, studies using soil-carrot mesocosms demonstrate that applying Sulfluramid baits can result in PFOS accumulation in both the soil and the edible parts of the carrots. [] The study also detected other transformation products like FOSA, FOSAA, and PFOA. [] This finding raises concerns regarding the potential for human exposure to PFOS through the consumption of contaminated crops.

Q17: Are there differences in the biodegradation of sulfluramid isomers?

A20: Research indicates that the linear isomer of EtFOSA, a precursor to sulfluramid, degrades faster than its branched isomers. [] This difference in degradation rates could influence the persistence and environmental fate of sulfluramid and its transformation products.

Q18: Are there any viable alternatives to sulfluramid for insect control?

A18: Researchers are actively seeking safer and more sustainable alternatives to sulfluramid. Promising options include biopesticides, insect growth regulators, and the development of new insecticides with different modes of action and lower environmental persistence. Integrating these alternatives into pest management programs could help minimize reliance on sulfluramid and reduce its potential risks.

Q19: What tools and resources are crucial for further research on sulfluramid?

A22: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are vital for quantifying sulfluramid and its metabolites in environmental and biological matrices. [, ] Development and validation of sensitive and selective analytical methods are crucial for monitoring the fate and behavior of sulfluramid in the environment and assessing its potential risks. Additionally, access to comprehensive toxicological and ecotoxicological data, along with sophisticated modeling tools, will facilitate a better understanding of its long-term impacts and guide the development of safer alternatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)